(E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

Description

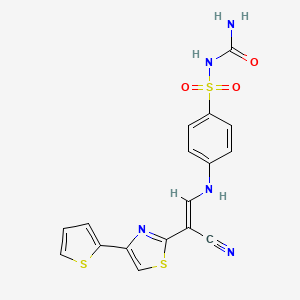

(E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a sulfonamide derivative featuring a thiophene-substituted thiazole core connected via a conjugated vinylamino linker to a benzenesulfonamide scaffold. The molecule’s structural complexity arises from the integration of heterocyclic moieties (thiophene, thiazole) and functional groups (carbamoyl, cyano, sulfonamide), which confer unique electronic and steric properties.

Properties

IUPAC Name |

[4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]phenyl]sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3S3/c18-8-11(16-21-14(10-27-16)15-2-1-7-26-15)9-20-12-3-5-13(6-4-12)28(24,25)22-17(19)23/h1-7,9-10,20H,(H3,19,22,23)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBJWLWHDASLIQ-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies, emphasizing its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzenesulfonamide core, a thiophene ring, and a thiazole moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the thiazole and thiophene rings, followed by coupling reactions to achieve the final product.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : Some derivatives of sulfonamides have been shown to inhibit tumor growth by interfering with cellular signaling pathways.

- Calcium Channel Modulation : Similar compounds have been reported to act as calcium channel blockers, influencing cardiovascular functions such as blood pressure regulation .

Pharmacological Effects

- Cardiovascular Effects : Research indicates that certain benzenesulfonamide derivatives can alter perfusion pressure and coronary resistance. For instance, a study demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased coronary resistance compared to other sulfonamide derivatives .

- Antimicrobial Properties : Compounds with similar structures have been explored for their antimicrobial activities. The presence of the sulfonamide group is often linked to antibacterial effects against various pathogens.

- Anticancer Potential : The compound's structural features suggest possible interactions with cancer-related targets, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antitumor Activity

A study investigating the effects of various sulfonamide derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Cardiovascular Impact

Research on 4-(2-aminoethyl)-benzenesulfonamide indicated its potential as a calcium channel inhibitor. Docking studies showed favorable interactions with calcium channels, suggesting a pathway for lowering blood pressure through vasodilation mechanisms .

Data Tables

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit promising anticancer properties. The presence of these groups in (E)-N-carbamoyl-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzenesulfonamide suggests potential efficacy against various cancer cell lines. For instance, studies on structurally similar compounds have shown significant activity against breast cancer cell lines, indicating that this compound may also possess similar properties .

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial activity. Compounds with similar structural features have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The interaction of this compound with bacterial targets could lead to the development of new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of compounds containing thiophene and thiazole rings have been documented extensively. Preliminary studies suggest that this compound may exhibit similar activity, potentially offering protective effects against oxidative stress-related diseases .

Organic Electronics

The unique electronic properties of thiophene and thiazole derivatives make them suitable candidates for applications in organic electronics, such as organic solar cells and light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices could enhance the conductivity and stability of organic electronic devices .

Synthetic Pathways

The synthesis of this compound can be approached through various methods involving the reaction of appropriate precursors under controlled conditions. Understanding these synthesis pathways is crucial for optimizing yield and purity for further applications .

Structure Activity Relationship

The relationship between the structure of this compound and its biological activity is an area ripe for exploration. Variations in substituents on the thiophene and thiazole rings may influence its potency as an anticancer or antimicrobial agent, guiding future design efforts in drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological targets. Below is a comparative analysis:

Table 1: Key Structural Features of Analogs

*Estimated based on molecular formula.

Electronic and Bioactivity Insights

The vinylamino linker introduces rigidity and planar geometry, contrasting with the flexible ethyl sulfamoyl linkers in ’s compounds, which may affect target selectivity .

Biological Activity: Analogs like 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine exhibit cyclin-dependent kinase (CDK) inhibition with IC₅₀ values in the micromolar range, suggesting the thiazole-imine motif is critical for this activity . Sulfonamide-containing analogs (e.g., ’s compounds) demonstrate broad-spectrum antimicrobial activity, likely due to sulfonamide’s role in disrupting folate biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.